molecular formula C5H5BrO2S2 B1341683 2-Bromo-5-(methylsulfonyl)thiophene CAS No. 2160-61-4

2-Bromo-5-(methylsulfonyl)thiophene

Cat. No. B1341683
CAS RN: 2160-61-4
M. Wt: 241.1 g/mol
InChI Key: UXQCEWGVFVQJAP-UHFFFAOYSA-N
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Patent
US08680139B2

Procedure details

2-bromo-5-methylsulfonyl-thiophene (0.3 g, 1.24 mmol) was added to the concentrated sulfuric acid at 0° C. cooling in an ice bath. The resulted mixture was stirred at 0° C. for 5 minutes. Then sodium nitrate was introduced and the mixture was stirred at 0° C. for 1 hour. After this time, the reaction mixture was poured onto to the ice-water (10 mL) and was extracted with ethyl acetate. The organic phase was dried (Na2SO4) and concentrated under vacuum. The residue was purified by silica gel chromatography using a mixture of 95:5 hexane and ethyl acetate as eluent to afford the title product as a solid (0.17 g, 47% yield). 1H NMR (400 MHz, d6-DMSO) δ: 8.37 (1H, s), 2.50 (3H, m).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
47%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]([S:7]([CH3:10])(=[O:9])=[O:8])=[CH:5][CH:6]=1.S(=O)(=O)(O)O.[N+:16]([O-])([O-:18])=[O:17].[Na+]>>[Br:1][C:2]1[S:3][C:4]([S:7]([CH3:10])(=[O:9])=[O:8])=[CH:5][C:6]=1[N+:16]([O-:18])=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
BrC=1SC(=CC1)S(=O)(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Step Three
Name
ice water
Quantity
10 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulted mixture was stirred at 0° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling in an ice bath
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
ADDITION
Type
ADDITION
Details
a mixture of 95:5 hexane and ethyl acetate as eluent

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1SC(=CC1[N+](=O)[O-])S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.